8-(5-Methyl-1,3,4-thiadiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol
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Description
The compound “8-(5-Methyl-1,3,4-thiadiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol” is a complex organic molecule. It contains a 1,3,4-thiadiazole ring, which is a common and integral feature of a variety of natural products and medicinal agents . The thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Mechanism of Action
Target of Action
The primary targets of 8-(5-Methyl-1,3,4-thiadiazol-2-yl)-8-azabicyclo[32Similar compounds, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit antimicrobial properties
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on the structural similarity to other 1,3,4-thiadiazole derivatives, it could potentially interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Considering the potential antimicrobial properties of similar compounds, it might interfere with essential biochemical pathways in bacteria or fungi, such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
If it indeed possesses antimicrobial properties, it could potentially lead to the death of bacterial or fungal cells by disrupting essential cellular processes .
Properties
IUPAC Name |
8-(5-methyl-1,3,4-thiadiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-6-11-12-10(15-6)13-7-2-3-8(13)5-9(14)4-7/h7-9,14H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPBGXQHZZXEPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2C3CCC2CC(C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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